1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone
1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone
Brand Name:
Vulcanchem
CAS No.:
102269-24-9
VCID:
VC0421265
InChI:
InChI=1S/C18H22N2O/c1-12-6-7-16-15(10-12)14-4-3-5-17-18(14)20(16)9-8-19(17)11-13(2)21/h6-7,10,17H,3-5,8-9,11H2,1-2H3
SMILES:
CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CC(=O)C
Molecular Formula:
C18H22N2O
Molecular Weight:
282.4g/mol
1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone
CAS No.: 102269-24-9
Main Products
VCID: VC0421265
Molecular Formula: C18H22N2O
Molecular Weight: 282.4g/mol
CAS No. | 102269-24-9 |
---|---|
Product Name | 1-(8-Methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetone |
Molecular Formula | C18H22N2O |
Molecular Weight | 282.4g/mol |
IUPAC Name | 1-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-one |
Standard InChI | InChI=1S/C18H22N2O/c1-12-6-7-16-15(10-12)14-4-3-5-17-18(14)20(16)9-8-19(17)11-13(2)21/h6-7,10,17H,3-5,8-9,11H2,1-2H3 |
Standard InChIKey | GQGLLSNQXNYARP-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CC(=O)C |
Canonical SMILES | CC1=CC2=C(C=C1)N3CCN(C4C3=C2CCC4)CC(=O)C |
PubChem Compound | 488171 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume